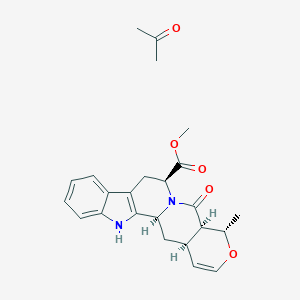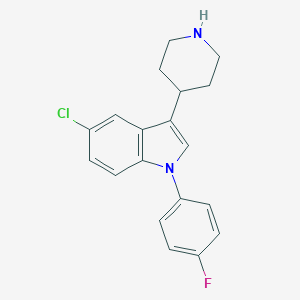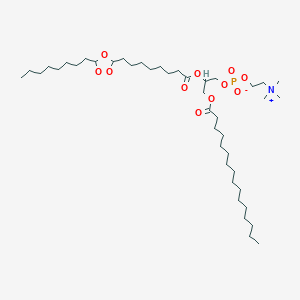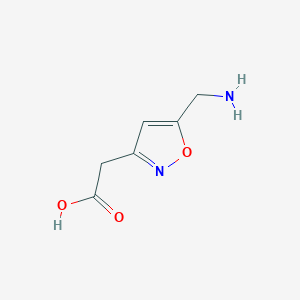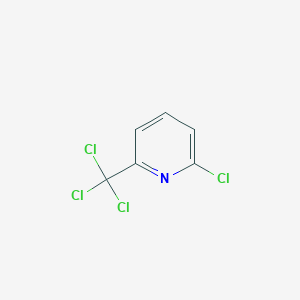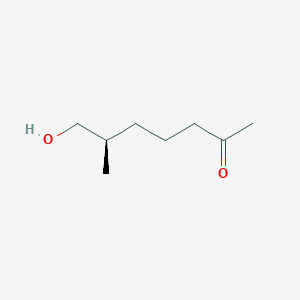
(6R)-7-Hydroxy-6-methylheptan-2-one
Overview
Description
(6R)-7-Hydroxy-6-methylheptan-2-one, also known as β-Hydroxyisovalerone, is a chiral compound that belongs to the class of ketones. This compound has been extensively studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes in the body. This inhibition may lead to changes in biochemical and physiological processes, which may have potential therapeutic effects.
Biochemical And Physiological Effects
(6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, (6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its high enantiomeric excess, which makes it a useful chiral building block. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of (6R)-7-Hydroxy-6-methylheptan-2-one. One area of research could be the identification of new applications for this compound, such as its use in the treatment of other diseases. Additionally, further research could be done to better understand the mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one and to develop more effective synthesis methods for this compound. Finally, the development of new derivatives of (6R)-7-Hydroxy-6-methylheptan-2-one could lead to the discovery of new compounds with even more potent therapeutic effects.
Scientific Research Applications
(6R)-7-Hydroxy-6-methylheptan-2-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a flavor and fragrance compound.
properties
CAS RN |
130486-78-1 |
|---|---|
Product Name |
(6R)-7-Hydroxy-6-methylheptan-2-one |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(6R)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
GWRSINQMTFUHBY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
Canonical SMILES |
CC(CCCC(=O)C)CO |
synonyms |
2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

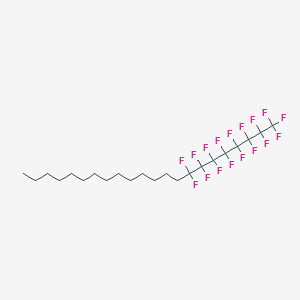
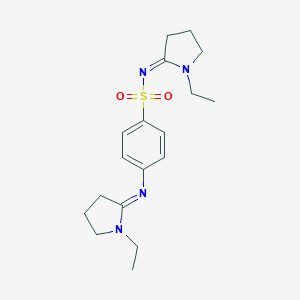
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
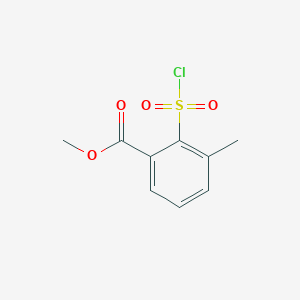
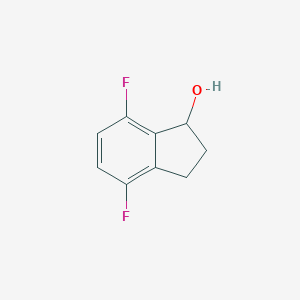
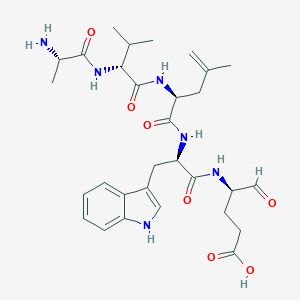
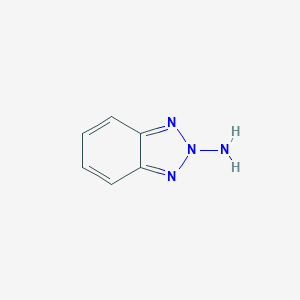
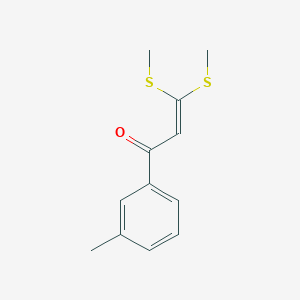
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
